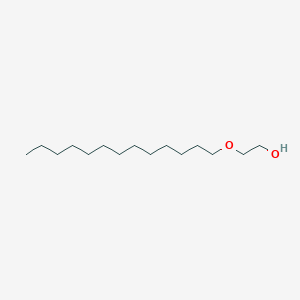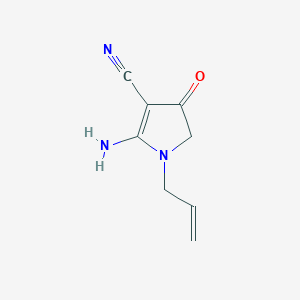
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile
Übersicht
Beschreibung
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile, also known as AOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been shown to possess several unique properties that make it an ideal candidate for use in a wide range of applications. In
Wirkmechanismus
The mechanism of action of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is not yet fully understood. However, it is believed that 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile exerts its effects by inhibiting the production of reactive oxygen species (ROS) and by modulating the activity of various signaling pathways in the body. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been shown to possess potent anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been shown to possess several biochemical and physiological effects that make it an ideal candidate for use in various fields of scientific research. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been shown to possess potent antioxidant properties, which may help to protect cells from oxidative damage. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been shown to possess significant anti-inflammatory properties, which may help to reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile possesses several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in a laboratory setting. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is also relatively inexpensive, making it an ideal candidate for use in large-scale experiments. However, 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile also possesses several limitations. It is a relatively new compound, and its potential side effects and toxicity are not yet fully understood. As such, caution should be exercised when using 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile. One potential area of research is the development of new synthetic methods for 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile that are more efficient and cost-effective. Another potential area of research is the investigation of the potential therapeutic applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile in the treatment of various diseases, including cancer and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile and its potential side effects and toxicity.
Conclusion:
In conclusion, 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is a relatively straightforward process that can be carried out in a laboratory setting with ease. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile possesses several unique properties that make it an ideal candidate for use in various fields of scientific research. Further research is needed to fully understand the potential therapeutic applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile and its mechanism of action.
Wissenschaftliche Forschungsanwendungen
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile is in the field of medicinal chemistry, where it has been shown to possess significant anti-inflammatory and antioxidant properties. 5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile has also been studied for its potential applications in the treatment of cancer, where it has been shown to possess potent anti-tumor activity.
Eigenschaften
CAS-Nummer |
134518-34-6 |
|---|---|
Produktname |
5-amino-3-oxo-1-prop-2-enyl-2H-pyrrole-4-carbonitrile |
Molekularformel |
C8H9N3O |
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
3-hydroxy-5-imino-1-prop-2-enyl-2H-pyrrole-4-carbonitrile |
InChI |
InChI=1S/C8H9N3O/c1-2-3-11-5-7(12)6(4-9)8(11)10/h2,10,12H,1,3,5H2 |
InChI-Schlüssel |
UGFAJZFHYASDDM-UHFFFAOYSA-N |
Isomerische SMILES |
C=CCN1CC(=O)C(=C1N)C#N |
SMILES |
C=CCN1CC(=C(C1=N)C#N)O |
Kanonische SMILES |
C=CCN1CC(=O)C(=C1N)C#N |
Synonyme |
1H-Pyrrole-3-carbonitrile, 2-amino-4,5-dihydro-4-oxo-1-(2-propenyl)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



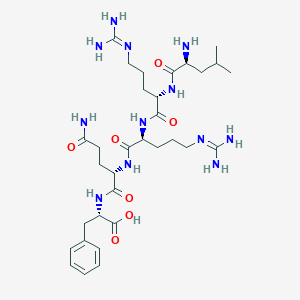


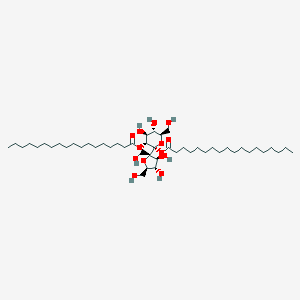
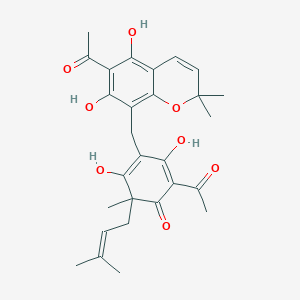
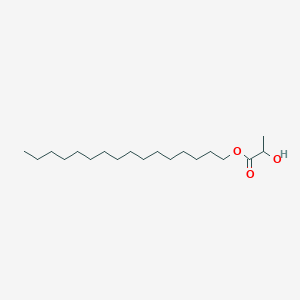
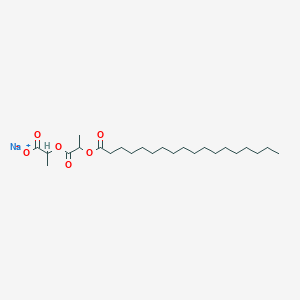
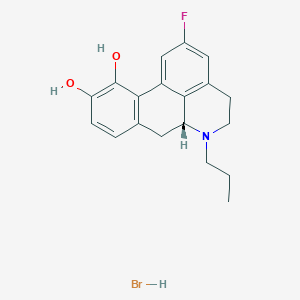
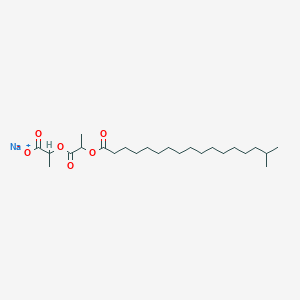
![Methyl 3-phenylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B148143.png)

